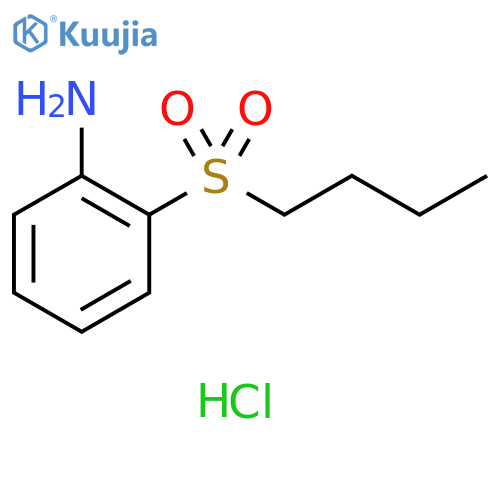Cas no 76697-55-7 (2-(Butane-1-sulfonyl)aniline, HCl)
2-(ブタン-1-スルホニル)アニリン塩酸塩(2-(Butane-1-sulfonyl)aniline, HCl)は、有機合成中間体として重要な化合物です。ブタンスルホニル基とアニリン骨格を有し、塩酸塩形態で高い安定性と取扱い易さを特徴とします。医薬品や農薬の合成において、スルホンアミド構造の構築に有用です。特に、求核置換反応やカップリング反応における反応性の高さが利点で、精密有機合成での応用が期待されます。塩酸塩形態により結晶性が向上し、精製や保存が容易である点も実用的なメリットです。

76697-55-7 structure
商品名:2-(Butane-1-sulfonyl)aniline, HCl
CAS番号:76697-55-7
MF:C10H16ClNO2S
メガワット:249.75754070282
MDL:MFCD21333104
CID:3038176
2-(Butane-1-sulfonyl)aniline, HCl 化学的及び物理的性質
名前と識別子
-
- 2-(Butane-1-sulfonyl)aniline, HCl
-
- MDL: MFCD21333104
- インチ: 1S/C10H15NO2S.ClH/c1-2-3-8-14(12,13)10-7-5-4-6-9(10)11;/h4-7H,2-3,8,11H2,1H3;1H
- InChIKey: MRKPWUOGOFDTJM-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC=CC=1N)(=O)(=O)CCCC.Cl
2-(Butane-1-sulfonyl)aniline, HCl 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB312174-1 g |
2-(Butane-1-sulfonyl)aniline hydrochloride; 98% |
76697-55-7 | 1 g |
€246.00 | 2023-07-19 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD327706-5g |
2-(Butane-1-sulfonyl)aniline, HCl |
76697-55-7 | 98% | 5g |
¥3409.0 | 2024-04-18 | |
| abcr | AB312174-1g |
2-(Butane-1-sulfonyl)aniline hydrochloride, 98%; . |
76697-55-7 | 98% | 1g |
€246.00 | 2025-02-14 | |
| A2B Chem LLC | AH58766-5g |
2-(Butane-1-sulfonyl)aniline, HCl |
76697-55-7 | 98% | 5g |
$402.00 | 2024-04-19 | |
| Crysdot LLC | CD12034212-5g |
2-(Butane-1-sulfonyl)aniline, HCl |
76697-55-7 | 95+% | 5g |
$339 | 2024-07-24 | |
| abcr | AB312174-5 g |
2-(Butane-1-sulfonyl)aniline hydrochloride; 98% |
76697-55-7 | 5 g |
€654.00 | 2023-07-19 | ||
| abcr | AB312174-10 g |
2-(Butane-1-sulfonyl)aniline hydrochloride; 98% |
76697-55-7 | 10 g |
€1,062.00 | 2023-07-19 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1282430-10g |
2-(Butane-1-sulfonyl)aniline, HCl |
76697-55-7 | 98% | 10g |
¥7404.00 | 2024-07-28 | |
| Ambeed | A153984-5g |
2-(Butane-1-sulfonyl)aniline, HCl |
76697-55-7 | 98% | 5g |
$455.0 | 2024-04-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1282430-5g |
2-(Butane-1-sulfonyl)aniline, HCl |
76697-55-7 | 98% | 5g |
¥5180.00 | 2024-07-28 |
2-(Butane-1-sulfonyl)aniline, HCl 関連文献
-
Xiao-Hua Li,Bao-Ji Wang,Xiao-Lin Cai,Li-Wei Zhang,Guo-Dong Wang,San-Huang Ke RSC Adv., 2017,7, 28393-28398
-
Fabrice Goubard,Frédéric Dumur RSC Adv., 2015,5, 3521-3551
-
3. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862
-
4. X-ray chemical imaging and the electronic structure of a single nanoplatelet Ni/graphene composite†Chunyu Zhou,Jian Wang,Jerzy A. Szpunar Chem. Commun., 2014,50, 2282-2285
-
Wentao Wang,Tao Zheng,Qicheng Zhang,Fan Wu,Yihan Liu,Lin Zhang,Jun Zhang,Mingqian Wang,Yi Sun Biomater. Sci., 2020,8, 1748-1758
76697-55-7 (2-(Butane-1-sulfonyl)aniline, HCl) 関連製品
- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)
- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)
- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)
- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)
- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)
- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)
- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)
- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)
- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)
- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)
推奨される供給者
Amadis Chemical Company Limited
(CAS:76697-55-7)2-(Butane-1-sulfonyl)aniline, HCl

清らかである:99%
はかる:5g
価格 ($):410.0